molecular formula C11H16N4O2S B12221383 {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid

Cat. No.: B12221383
M. Wt: 268.34 g/mol
InChI Key: KEOWDWFQVYFZKO-UHFFFAOYSA-N
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Description

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the piperazine ring, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced pyrimidine or piperazine derivatives

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C11H16N4O2S

Molecular Weight

268.34 g/mol

IUPAC Name

2-[4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C11H16N4O2S/c1-14-4-6-15(7-5-14)9-2-3-12-11(13-9)18-8-10(16)17/h2-3H,4-8H2,1H3,(H,16,17)

InChI Key

KEOWDWFQVYFZKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2)SCC(=O)O

Origin of Product

United States

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